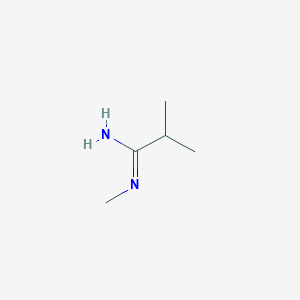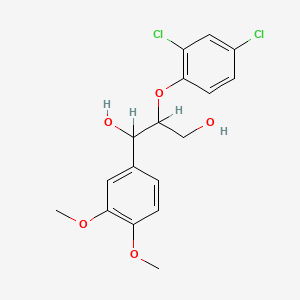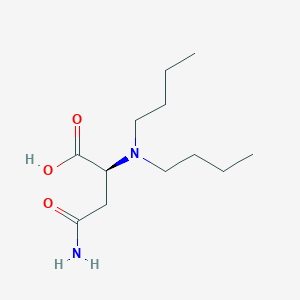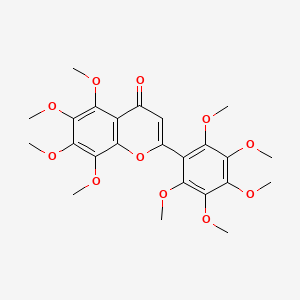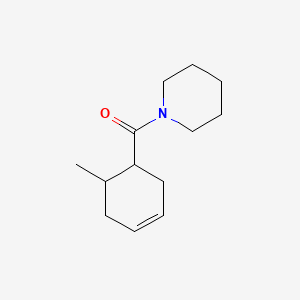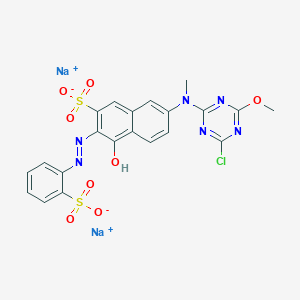![molecular formula C11H14O2 B14454621 8-Ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene CAS No. 73843-26-2](/img/structure/B14454621.png)
8-Ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethynyl-8-methyl-1,4-dioxaspiro[45]dec-6-ene is a chemical compound with the molecular formula C10H14O2 It is a member of the spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene involves several steps. One common method includes the dichlorovinylation of an enolate. The process begins with the preparation of lithium diisopropylamide in an anhydrous tetrahydrofuran solution, followed by the addition of 3-ethoxy-6-methyl-2-cyclohexen-1-one. The reaction is carried out at low temperatures, typically around -78°C, to ensure the stability of the intermediates. The final step involves the addition of trichloroethylene, which leads to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
8-Ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
8-Ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials, such as polymers and resins
Mechanism of Action
The mechanism of action of 8-Ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecule. This can lead to various biological effects, depending on the nature of the target and the pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 8-Ethynyl-1,4-dioxaspiro[4.5]decane
- 8-Methyl-1,4-dioxaspiro[4.5]dec-6-en-8-yl phenyl sulfone
- 1,4-Dioxaspiro[4.5]dec-7-en-8-boronic acid, pinacol ester
Uniqueness
8-Ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene is unique due to its ethynyl and methyl substituents, which confer specific chemical properties and reactivity. These substituents can influence the compound’s stability, solubility, and interaction with other molecules, making it distinct from other similar compounds .
Properties
CAS No. |
73843-26-2 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
8-ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene |
InChI |
InChI=1S/C11H14O2/c1-3-10(2)4-6-11(7-5-10)12-8-9-13-11/h1,4,6H,5,7-9H2,2H3 |
InChI Key |
DMQIRQOKOMWGRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(C=C1)OCCO2)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


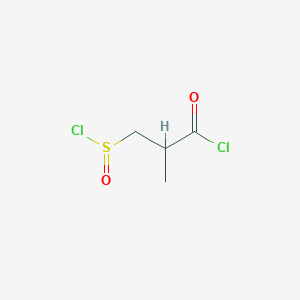

![N~1~,N~1~-Diethyl-N~2~-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B14454544.png)
![3-(4-Hydroxyphenyl)-5-{[(propan-2-yl)oxy]methyl}-1,3-oxazolidin-2-one](/img/structure/B14454549.png)
